molecular formula C16H12N2O2S B5705272 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate CAS No. 5261-09-6

4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate

Cat. No. B5705272
CAS RN: 5261-09-6
M. Wt: 296.3 g/mol
InChI Key: DBVNZFVQMSKLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate, also known as BPTO, is a compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and medicine. BPTO is a heterocyclic compound that contains a pyridinium ring, a thiazole ring, and a benzyl group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is not fully understood, but it is believed to work by interacting with metal ions and disrupting their functions. 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate contains a thiazole ring that can coordinate with metal ions, leading to the formation of a complex. This complex can then interact with enzymes or other proteins that require metal ions for their activity, leading to inhibition of their function.
Biochemical and Physiological Effects:
4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of metal-dependent enzymes, such as carbonic anhydrase and acetylcholinesterase. 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is also stable and can be easily synthesized using various methods. However, one limitation of 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate. One area of interest is the development of 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the optimization of 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate for cancer treatment, including the development of more potent analogs and the study of its mechanism of action in cancer cells. Additionally, the potential use of 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate as an anti-inflammatory agent and its effects on other physiological processes warrant further investigation.

Synthesis Methods

4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate can be synthesized using different methods. One of the most common methods is the condensation reaction between 2-mercaptoacetic acid and 4-benzylpyridine, followed by oxidation with sodium periodate to yield the 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate compound. Other methods include the reaction between 4-benzylpyridine and chloroacetic acid, followed by cyclization with thiourea and oxidation with hydrogen peroxide.

Scientific Research Applications

4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate has been studied for its potential applications in biochemistry and medicine. It has been found to have antimicrobial properties and has been tested against various strains of bacteria and fungi. 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 4-(4-benzyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate has been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

4-(4-benzylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-11-14-15(17-16(20)21-14)18-8-6-13(7-9-18)10-12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVNZFVQMSKLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=[N+](C=C2)C3=C(SC(=N3)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967038
Record name [4-(4-Benzylpyridin-1-ium-1-yl)-2-oxo-1,3-thiazol-5(2H)-ylidene]methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate

CAS RN

5261-09-6
Record name [4-(4-Benzylpyridin-1-ium-1-yl)-2-oxo-1,3-thiazol-5(2H)-ylidene]methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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